4-nitro-1H-pyrazole-3,5-diamine
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Overview
Description
4-nitro-1H-pyrazole-3,5-diamine is a heterocyclic compound featuring a pyrazole ring substituted with nitro and amino groups. This compound is of significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of both nitro and amino groups on the pyrazole ring imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrazole-3,5-diamine typically involves the nitration of 1H-pyrazole-3,5-diamine. One common method includes the following steps:
Nitration Reaction: The starting material, 1H-pyrazole-3,5-diamine, is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and degradation of the product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-nitro-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 1H-pyrazole-3,5-diamine.
Substitution: Introduction of alkyl, acyl, or other functional groups at the amino positions.
Scientific Research Applications
Chemistry
In chemistry, 4-nitro-1H-pyrazole-3,5-diamine is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable building block for designing new molecules with desired properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on their specific modifications.
Industry
In the industrial sector, this compound is used in the production of high-energy materials and explosives. Its stability and energy content make it suitable for applications requiring controlled energy release.
Mechanism of Action
The mechanism of action of 4-nitro-1H-pyrazole-3,5-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and amino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with molecular targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1H-pyrazole-5-amine: Similar structure but lacks one amino group.
3,5-diamino-1H-pyrazole: Similar structure but lacks the nitro group.
4-nitro-1H-pyrazole-3-amine: Similar structure but with different positioning of the amino group.
Uniqueness
4-nitro-1H-pyrazole-3,5-diamine is unique due to the presence of both nitro and amino groups on the pyrazole ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity distinguish it from other similar compounds.
Properties
Molecular Formula |
C3H5N5O2 |
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Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-nitro-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C3H5N5O2/c4-2-1(8(9)10)3(5)7-6-2/h(H5,4,5,6,7) |
InChI Key |
WOVRMGLBHQMAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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